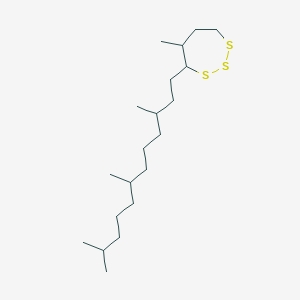
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is a complex organic compound characterized by its unique structure, which includes a trithiepane ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane typically involves multi-step organic reactions. The process begins with the preparation of the trithiepane ring, followed by the introduction of the alkyl chain. Common reagents used in these reactions include sulfur sources, alkyl halides, and catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-dithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-tetrathiepane
Uniqueness
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is unique due to its specific trithiepane ring structure combined with a long alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
125617-58-5 |
|---|---|
Molecular Formula |
C20H40S3 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
5-methyl-4-(3,7,11-trimethyldodecyl)trithiepane |
InChI |
InChI=1S/C20H40S3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-23-22-20/h16-20H,6-15H2,1-5H3 |
InChI Key |
PQHDOVBWQWDMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSSSC1CCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
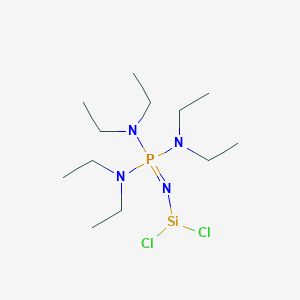
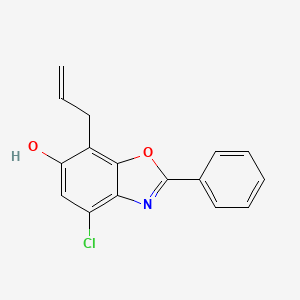
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
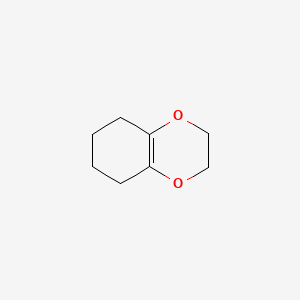
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)


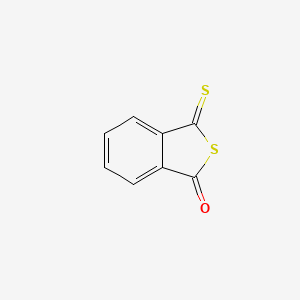
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
